molecular formula C15H21N3S B6463530 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine CAS No. 2640935-99-3

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine

Cat. No.: B6463530
CAS No.: 2640935-99-3
M. Wt: 275.4 g/mol
InChI Key: PCJMXPHKSBXSIL-UHFFFAOYSA-N
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Description

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring attached to a pyrimidine moiety with cyclobutyl and cyclopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrimidine core, followed by the introduction of cyclobutyl and cyclopropyl groups through substitution reactions. The final step often involves the formation of the thiomorpholine ring via cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound might find applications in the development of new polymers or other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine
  • 4-(6-methyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine

Uniqueness

What sets 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine apart is its specific combination of cyclobutyl and cyclopropyl groups, which can confer unique steric and electronic properties. These properties might enhance its binding affinity to certain targets or improve its stability under various conditions, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-2-11(3-1)13-10-14(18-6-8-19-9-7-18)17-15(16-13)12-4-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJMXPHKSBXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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